molecular formula C25H21BrClNO3 B13699768 4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one

4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one

Cat. No.: B13699768
M. Wt: 498.8 g/mol
InChI Key: VSHHMWPXQIHNMM-UHFFFAOYSA-N
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Description

This compound is a substituted 1,3-oxazolidin-2-one derivative featuring a benzyl group at position 4 and a propanoyl chain substituted with 3-bromophenyl and 4-chlorophenyl groups at position 2. Its stereochemistry and substitution pattern influence its pharmacological properties, making structural comparisons with analogs critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

4-benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrClNO3/c26-20-8-4-7-19(15-20)23(14-18-9-11-21(27)12-10-18)24(29)28-22(16-31-25(28)30)13-17-5-2-1-3-6-17/h1-12,15,22-23H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHHMWPXQIHNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)C(CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Formation of the oxazolidin-2-one core with a benzyl substituent at the 4-position.
  • Introduction of the 3-acyl substituent , specifically a 2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl group, via acylation reactions.
  • Use of substituted phenylpropionyl chlorides or equivalent activated acyl intermediates for coupling.

This approach aligns with common synthetic routes for substituted 3-acyl-oxazolidin-2-ones, which are valuable chiral auxiliaries and intermediates in asymmetric synthesis.

Preparation of the Oxazolidin-2-one Core

The oxazolidin-2-one ring is conventionally prepared by cyclization of amino alcohols with phosgene or equivalents such as triphosgene or carbonyldiimidazole (CDI). The 4-benzyl substituent is introduced by starting from (S)- or (R)-4-benzyl-2-amino-1-propanol or via substitution on an existing oxazolidinone ring.

  • Typical Cyclization Reaction:

    $$
    \text{4-Benzyl-2-amino-1-propanol} + \text{phosgene (or triphosgene)} \rightarrow \text{4-benzyl-1,3-oxazolidin-2-one}
    $$

  • This step is carried out under anhydrous conditions, often in an inert solvent such as dichloromethane, at low temperatures to control reactivity.

Synthesis of the 2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl Acylating Agent

The key acylating group is a substituted propanoyl moiety bearing both 3-bromophenyl and 4-chlorophenyl groups. This intermediate is generally prepared by:

  • Friedel-Crafts acylation or related methods to introduce the aryl ketone functionality.
  • Use of halogenated phenylpropionyl chlorides as acylating agents.

For example, preparation of 1-(4-bromophenyl)-3-chloropropan-1-one has been reported with high yields (~85%) via reaction of 3-chloropropionyl chloride with bromobenzene in the presence of aluminum chloride catalyst in dichloromethane at ambient temperature.

Acylation of the Oxazolidin-2-one

The acylation of the 4-benzyl-1,3-oxazolidin-2-one at the 3-position is typically performed using the prepared substituted propanoyl chloride or anhydride under controlled conditions:

  • Reaction Conditions:

    • Low temperature (e.g., -60 °C to 0 °C) to avoid side reactions.
    • Use of a base or catalyst such as triethylamine or diisopropylethylamine (DIPEA) to scavenge HCl formed.
    • Solvent: dry dichloromethane or similar inert solvent.
    • Under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
  • Example Procedure:

    • Dissolve 4-benzyl-1,3-oxazolidin-2-one in dry dichloromethane under nitrogen at low temperature.
    • Add the substituted propanoyl chloride dropwise.
    • Stir for 1-2 hours maintaining temperature.
    • Quench with aqueous ammonium chloride solution.
    • Extract, wash, dry, and purify by recrystallization or chromatography.

This method is consistent with acylation steps used for similar oxazolidinone derivatives.

Purification and Characterization

  • The crude product is typically purified by recrystallization from solvents such as ethyl acetate, petroleum ether, or mixtures thereof.
  • Chromatographic techniques (e.g., silica gel column chromatography) may be employed for further purification.
  • Characterization is done by NMR, mass spectrometry, and melting point determination.

Summary Table of Preparation Steps

Step Reaction Reagents/Conditions Yield / Notes
1 Cyclization of amino alcohol to oxazolidinone (S)-4-benzyl-2-amino-1-propanol + phosgene/triphosgene, DCM, 0 °C to RT High yield, standard procedure
2 Synthesis of substituted propanoyl chloride Friedel-Crafts acylation: 3-chloropropionyl chloride + bromobenzene, AlCl3 catalyst, DCM, RT ~85% yield reported
3 Acylation of oxazolidinone 4-benzyl-oxazolidinone + substituted propanoyl chloride, DIPEA, DCM, -60 °C to 0 °C, inert atmosphere 80-90% yield typical
4 Purification Recrystallization or chromatography High purity product

Research Findings and Notes

  • The compound belongs to a class of oxazolidinones that serve as chiral auxiliaries in asymmetric synthesis, facilitating stereoselective transformations.
  • The presence of bromine and chlorine substituents on the phenyl rings allows for further functionalization via cross-coupling or substitution reactions.
  • Although specific biological or pharmacological data on this exact compound are limited, oxazolidinones are widely studied for antibiotic and anticancer properties.
  • Safety considerations include handling under inert atmosphere and use of protective equipment due to potential irritancy and toxicity of halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: It may be investigated for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Tools and Structural Analysis

  • Crystallography : Programs like SHELX () and ORTEP-3 () are critical for determining the stereochemistry of such complex molecules. For example, SHELXL’s refinement capabilities confirm the spatial arrangement of halogen atoms, which is vital for SAR studies.
  • Synthetic Methods : Microwave-assisted Claisen-Schmidt condensation () offers eco-friendly synthesis of chalcone precursors, though yields for halogenated analogs remain moderate (55–87%) .

Biological Activity

4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one, also known as (S)-4-benzyl-3-((S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl)oxazolidin-2-one, is a compound with notable biological activities. Its molecular formula is C25H21BrClNO3, and it has garnered attention in pharmaceutical research due to its potential therapeutic applications.

  • Molecular Weight : 498.8 g/mol
  • CAS Number : 1002752-53-5
  • Molecular Structure : The compound contains an oxazolidinone ring, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer and anti-inflammatory properties. Research indicates that the oxazolidinone core contributes to its interaction with various biological targets.

Anti-Cancer Activity

  • Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation. The presence of bromine and chlorine substituents enhances its potency against specific cancer cell lines.
  • Case Studies :
    • A study demonstrated that (S)-4-benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one exhibited significant cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
    • In vivo studies using murine models showed reduced tumor growth when treated with this compound compared to controls.

Anti-inflammatory Activity

  • Mechanism : The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.
  • Research Findings :
    • In a controlled experiment, administration of the compound reduced inflammation markers in a rat model of arthritis, indicating potential therapeutic applications for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model Concentration (µM) Effect Observed
Anti-CancerMCF-710Apoptosis induction
Anti-CancerA5495Cell cycle arrest
Anti-inflammatoryRat Arthritis ModelN/AReduced inflammation markers

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